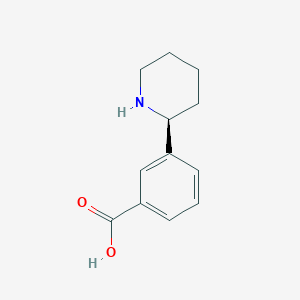![molecular formula C14H19NO2 B15087657 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid CAS No. 926253-84-1](/img/structure/B15087657.png)
4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 3-methylpiperidinyl group via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzoate derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Methylpiperidin-4-yl)benzoic acid
- 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Uniqueness
4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylene bridge and 3-methylpiperidinyl group differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
926253-84-1 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
4-[(3-methylpiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO2/c1-11-3-2-8-15(9-11)10-12-4-6-13(7-5-12)14(16)17/h4-7,11H,2-3,8-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
FZWOQSMZYPCVNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B15087582.png)
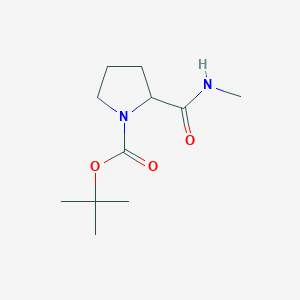
![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B15087594.png)
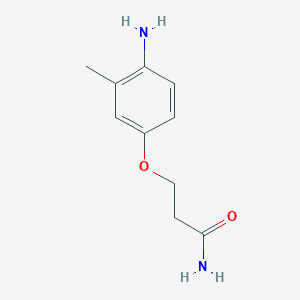
![N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide](/img/structure/B15087608.png)
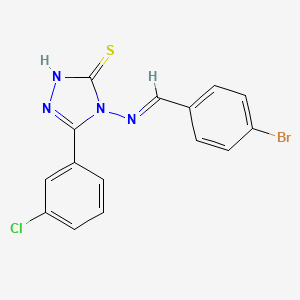
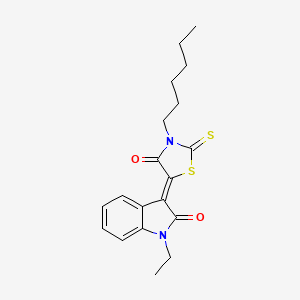



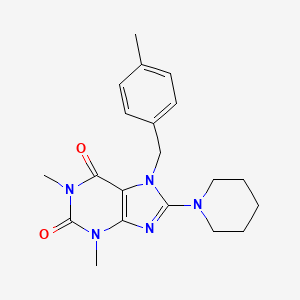
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B15087666.png)
